molecular formula C12H11NO B3053176 1-(Naphthalen-2-yl)ethanone oxime CAS No. 51674-06-7

1-(Naphthalen-2-yl)ethanone oxime

Cat. No.: B3053176
CAS No.: 51674-06-7
M. Wt: 185.22 g/mol
InChI Key: YRZUZUFUJBIBSV-LCYFTJDESA-N
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Description

1-(Naphthalen-2-yl)ethanone oxime (CAS 51674-06-7) is a high-value chemical building block in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol, serves as a versatile precursor for the synthesis of biologically active molecules, particularly in the development of potential therapeutic agents. Its primary research value lies in its role as a key intermediate in synthesizing compounds for antiproliferative studies . Research indicates that structurally related N-(naphthalen-2-yl)acetamide derivatives exhibit significant activity against human cancer cell lines, including nasopharyngeal carcinoma (NPC-TW01), with one study reporting a potent IC50 value of 0.6 μM, suggesting its utility in developing novel anticancer agents . Furthermore, the oxime functional group is instrumental in creating diverse molecular architectures. Scientific literature shows that oxime ether derivatives built around the naphthalene core demonstrate notable anticonvulsant activity in maximal electroshock and subcutaneous metrazole tests, as well as antimicrobial activity against various bacterial and fungal strains . The compound's framework is also relevant in designing ligands for β-adrenoceptor activity studies , contributing to cardiovascular research . This product is offered in high purity (typically 95% to 98%) and is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

51674-06-7

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

(NZ)-N-(1-naphthalen-2-ylethylidene)hydroxylamine

InChI

InChI=1S/C12H11NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h2-8,14H,1H3/b13-9-

InChI Key

YRZUZUFUJBIBSV-LCYFTJDESA-N

SMILES

CC(=NO)C1=CC2=CC=CC=C2C=C1

Isomeric SMILES

C/C(=N/O)/C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CC(=NO)C1=CC2=CC=CC=C2C=C1

Other CAS No.

51674-06-7

Origin of Product

United States

Spectroscopic and Structural Characterization of 1 Naphthalen 2 Yl Ethanone Oxime

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of organic compounds, offering detailed insights into the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) values are indicative of the electronic environment of the protons. oregonstate.edu

In the ¹H NMR spectrum of 1-(naphthalen-2-yl)ethanone oxime, distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methyl protons, and the oxime proton are observed. A representative ¹H NMR spectrum of the compound is available. researchgate.net The aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The methyl protons (CH₃) give rise to a singlet, while the hydroxyl proton (-OH) of the oxime group also appears as a singlet.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity
Aromatic (Naphthalene) 7.20-8.11 Multiplet
Methyl (CH₃) 2.30 Singlet

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific isomeric form (E/Z) of the oxime. rsc.orgrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. chemguide.co.ukyoutube.com

The ¹³C NMR spectrum of this compound displays signals for the carbon atoms of the naphthalene ring, the methyl group, and the oxime carbon (C=N). researchgate.net The carbons of the naphthalene ring appear in the aromatic region (typically 115-150 ppm). libretexts.orglibretexts.org The carbon of the C=N double bond is found further downfield, while the methyl carbon appears in the upfield region of the spectrum. chemguide.co.uk

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Type Chemical Shift (δ, ppm)
C=N (Oxime) ~156.2
Aromatic (Naphthalene) ~125-136.7

Note: The chemical shifts are approximate and can be influenced by the solvent and isomeric form. rsc.orglibretexts.org

Two-Dimensional NMR Techniques (e.g., NOE, COSY, HSQC)

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

Characteristic Absorption Bands for Oxime Functional Group and Naphthalene Moiety

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the oxime functional group and the naphthalene ring system.

A broad absorption band in the region of 3100-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group. researchgate.netresearchgate.net The C=N stretching vibration of the oxime typically appears in the range of 1600-1680 cm⁻¹. researchgate.net The presence of the naphthalene moiety is indicated by C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and C=C stretching vibrations within the aromatic ring (around 1400-1600 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Approximate Wavenumber (cm⁻¹)
O-H stretch (Oxime) 3100-3500 (broad)
C-H stretch (Aromatic) 3000-3100
C=N stretch (Oxime) 1600-1680

Note: The exact positions of the absorption bands can be influenced by intermolecular interactions and the physical state of the sample. rsc.org

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the naphthalene chromophore. The naphthalene ring gives rise to characteristic absorption bands in the UV region. researchgate.netresearchgate.net These absorptions are typically observed around 220 nm, 275 nm, and 320 nm, corresponding to π-π* transitions. The presence of the oxime group can cause a slight shift in the position and intensity of these bands compared to unsubstituted naphthalene. biosynth.comnist.gov

Table 4: UV-Vis Absorption Maxima for Naphthalene Derivatives

Compound λ_max (nm)
Naphthalene ~221, 275, 312
2-Acetylnaphthalene (B72118) ~246, 285, 323

Note: The absorption maxima can vary depending on the solvent used. researchgate.netresearchgate.net

Analysis of Electronic Transitions

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is primarily governed by the electronic transitions within the naphthalene ring system. The spectrum of 2-acetylnaphthalene oxime, an alternative name for the compound, when recorded in ethanol (B145695), displays several distinct absorption bands. A highly intense band appears at 212 nm, followed by a strong band at 248 nm which includes a shoulder at 256 nm. Additionally, a band of medium intensity is observed at 284 nm with a shoulder at 294 nm, and a broader, less intense band is present between 310 and 340 nm, peaking at 322 nm. researchgate.net These absorptions are characteristic of the naphthalene chromophore. researchgate.net The electronic transitions are mainly of the π → π* and n → π* type. The high-energy, intense bands are assigned to π → π* transitions, while the lower-energy, less intense bands are attributed to n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms of the oxime group.

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry provides crucial information for the structural elucidation and identification of this compound. The mass spectrum shows a molecular ion (M+) peak corresponding to its molecular weight. The fragmentation pattern is key to confirming the structure. A common fragmentation pathway for aromatic ketones involves the cleavage of the bond adjacent to the carbonyl group (or in this case, the oxime group). This would lead to the formation of a stable naphthoyl cation or a related fragment. While a specific mass spectrum for this compound was not found in the search results, the general fragmentation patterns of aromatic ketones and oximes involve characteristic losses. For instance, aromatic ketones often show a strong peak for the acylium ion. In the case of oximes, fragmentation can involve the loss of small neutral molecules like H₂O, OH, or HCN. The molecular ion peak for an amine, a related functional group, will be an odd number. libretexts.org

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography has been pivotal in determining the precise three-dimensional structure of this compound in the solid state. These studies offer a definitive look at its molecular conformation, intermolecular interactions, and the way the molecules pack in a crystal. The compound has been found to crystallize in the monoclinic space group P21/c.

Determination of Molecular Conformation and Dihedral Angles

The conformation of the molecule is characterized by the spatial relationship between the naphthalene ring and the oxime side chain. The naphthalene ring itself is nearly planar. The oxime group is attached to the naphthalene ring, and the dihedral angle between the plane of the naphthalene system and the plane of the oxime group is a critical conformational parameter. In a related naphthalenyl compound, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, the naphthalene system is almost planar and forms dihedral angles of 67.1(2)° and 63.9(2)° with the triazole ring and the phenyl cycle, respectively. mdpi.com While this is a different molecule, it illustrates the type of detailed conformational data that can be obtained. For 1-(1-benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oxime, the benzofuran (B130515) system and the phenyl ring form a dihedral angle of 61.70 (4)°. researchgate.net

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

In the crystalline state, molecules of this compound are held together by a network of intermolecular forces. Hydrogen bonding plays a significant role, with the hydroxyl group of the oxime acting as a hydrogen bond donor and the nitrogen atom of the oxime on an adjacent molecule serving as an acceptor. This typically leads to the formation of dimeric structures or chains. In addition to hydrogen bonding, C-H···π and π-π stacking interactions between the naphthalene rings of neighboring molecules contribute to the stability of the crystal structure. For instance, the crystal structure of 1-(1-hydroxynaphthalen-2-yl)ethanone is stabilized by intramolecular hydrogen bonding and intermolecular C-H···π and π-π stacking interactions. medcraveonline.com

Isomerism and Configurational Assignment in Naphthalenyl Oximes

Oximes prepared from unsymmetrical ketones like 1-(naphthalen-2-yl)ethanone can exist as two geometric isomers, (E) and (Z). The assignment of the configuration of the C=N double bond is essential.

The configuration of these isomers is typically determined using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. In the solid state, X-ray diffraction provides an unambiguous assignment. For example, the configuration of the oxime C=N double bond in JNK3 inhibitors 11H-indeno[1,2-b]quinoxalin-11-one oxime and tryptanthrin-6-oxime was determined to be the E-isomer based on X-ray crystal structure data. mdpi.com In solution, 2D NMR techniques like NOESY can be used to establish the spatial proximity of different groups and thus determine the isomer. mdpi.com The chemical shifts of the atoms near the C=N bond, especially the hydroxyl proton of the oxime, are often different for the (E) and (Z) isomers. mdpi.com While specific studies on the isomerism of this compound were not detailed in the provided search results, the principles of configurational assignment in similar oxime systems are well-established. mdpi.com

Reactivity and Chemical Transformations of 1 Naphthalen 2 Yl Ethanone Oxime

Reactions Involving the Oxime Functional Group

The oxime group (-C=N-OH) in 1-(naphthalen-2-yl)ethanone oxime is the primary site of its chemical reactivity. This functional group can undergo a range of reactions, most notably the Beckmann rearrangement and N-O bond fragmentation, which open pathways to diverse molecular architectures.

Beckmann Rearrangement and its Derivatives

The Beckmann rearrangement is a classic and widely studied acid-catalyzed reaction of oximes that converts them into amides. wikipedia.orgsynarchive.com In the case of ketoximes like this compound, this rearrangement results in the formation of N-substituted amides. wikipedia.orgbyjus.com The reaction is of significant industrial importance, for example, in the synthesis of paracetamol. byjus.com

The fundamental process involves the protonation of the oxime's hydroxyl group, which transforms it into a good leaving group (water). byjus.commasterorganicchemistry.com This is followed by the migration of the alkyl or aryl group positioned anti-periplanar to the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding amide. masterorganicchemistry.com The stereospecificity of the migration is a key feature of this rearrangement for ketoximes. wikipedia.org

The mechanism of the Beckmann rearrangement has been the subject of extensive investigation. The initial step is the activation of the hydroxyl group of the oxime, typically through protonation by a strong acid. masterorganicchemistry.comorganic-chemistry.org This protonation facilitates the departure of a water molecule. masterorganicchemistry.com

A critical aspect of the mechanism is the concerted nature of the migration and leaving group departure. The group anti-periplanar to the hydroxyl group migrates to the nitrogen atom simultaneously with the cleavage of the N-O bond. organic-chemistry.org This concerted process avoids the formation of a high-energy nitrene intermediate. organic-chemistry.org Computational studies have provided further insight, suggesting that in certain solvent systems, like acetic acid, solvent molecules can play a role in stabilizing the transition state. wikipedia.org The resulting intermediate, a nitrilium ion, is then attacked by water, and after deprotonation and tautomerization, the final amide product is formed. masterorganicchemistry.com

The choice of the migrating group is determined by the stereochemistry of the oxime. For this compound, which can exist as (E) and (Z) isomers, the group (either the naphthalen-2-yl or the methyl group) anti to the hydroxyl group will be the one to migrate.

While classical Beckmann rearrangements often employ strong acids like sulfuric acid or phosphorus pentachloride, modern organic synthesis has focused on developing milder and more catalytic methods. wikipedia.org A variety of reagents and catalysts have been explored to promote this transformation under more benign conditions.

These include:

Tosyl chloride and other sulfonyl chlorides: These reagents activate the oxime by converting the hydroxyl group into a better leaving group. wikipedia.org

Cyanuric chloride: Used with a co-catalyst like zinc chloride, it provides a catalytic method for the rearrangement. wikipedia.org

Trifluoroacetic acid (TFA): TFA can act as both a solvent and a catalyst, promoting the rearrangement through the formation of a trifluoroacetyl oxime ester intermediate. unive.it

Metal catalysts: Various metal-based Lewis acids have been shown to catalyze the Beckmann rearrangement. For instance, a mercury(II)-perimidine-2-thione complex has been used for the conversion of a range of ketoximes to their corresponding amides. nih.gov

Mechanochemical methods: Solvent-free approaches using reagents like p-tosyl imidazole (B134444) have been developed, offering a more environmentally friendly "cut-and-paste" strategy for amide synthesis. unica.it

These catalytic systems aim to improve the efficiency, selectivity, and environmental footprint of the Beckmann rearrangement.

Table 1: Selected Catalysts and Reagents for Beckmann Rearrangement

Catalyst/ReagentConditionsNotes
Strong Acids (e.g., H₂SO₄, PCl₅)Harsh conditionsClassical method. wikipedia.org
Tosyl ChlorideMilder than strong acidsActivates the hydroxyl group. wikipedia.org
Cyanuric Chloride/ZnCl₂CatalyticUsed for industrial syntheses. wikipedia.org
Trifluoroacetic Acid (TFA)Solvent and catalystForms a reactive intermediate. unive.it
Hg(II)-perimidine-2-thione complexMild, catalyticEffective for a broad range of oximes. nih.gov
p-Tosyl ImidazoleSolvent-free, mechanochemicalGreen chemistry approach. unica.it

N-O Bond Fragmentation and Generation of Reactive Intermediates

Beyond the Beckmann rearrangement, the N-O bond of the oxime functional group in this compound can undergo fragmentation. This process is a powerful tool for generating highly reactive nitrogen-centered intermediates, such as iminyl and iminoxyl radicals, which can participate in a variety of subsequent transformations. nsf.gov

Iminyl radicals are generated through the homolytic cleavage of the N-O bond. This fragmentation can be induced by various methods, including transition metal catalysis and photochemical activation. nsf.gov The resulting iminyl radical, derived from this compound, is a versatile intermediate that can undergo several types of reactions.

Recent advances have demonstrated that transition metal-catalyzed N-O bond fragmentation can proceed via a single-electron transfer (SET) mechanism to form iminyl radicals. nsf.gov These radicals can then participate in reactions such as addition to alkenes, leading to the synthesis of functionalized imines. nsf.gov

Iminoxyl radicals are another class of reactive intermediates that can be formed from oximes. Their generation typically involves the one-electron oxidation of the oxime. rsc.org For example, the oxidation of oximes using systems like copper(II) with a peroxide can lead to the formation of iminoxyl radicals. rsc.org

These radicals are key intermediates in oxidative C-O coupling reactions. rsc.org Studies have shown that in the presence of a β-dicarbonyl compound, an oxime, a copper(II) catalyst, and a peroxide, the iminoxyl radical is formed and is responsible for the subsequent C-O bond formation. rsc.org The reactivity of iminoxyl radicals is influenced by the substituents on the oxime, with certain groups enhancing their stability. rsc.org

Cycloaddition Reactions (e.g., [2+2]-Cycloadditions)

The naphthalene (B1677914) moiety of this compound can participate in dearomative cycloaddition reactions. While direct [2+2] cycloadditions involving the oxime are less common, the naphthalene ring can undergo intermolecular [4+2] cycloadditions with dienophiles like vinyl benzenes. This process is often facilitated by visible-light energy-transfer catalysis. chemrxiv.org In this type of reaction, a photosensitizer absorbs visible light and transfers its energy to the naphthalene derivative, promoting it to an excited triplet state. This activated intermediate is then capable of reacting with a suitable dienophile to form bicyclo[2.2.2]octa-2,5-diene scaffolds. chemrxiv.org

Furthermore, the oxime functional group can be converted into a nitrone intermediate, which readily participates in 1,3-dipolar cycloaddition reactions. rsc.org This cascade process involves the initial condensation to form the oxime, which then cyclizes to a nitrone. This intermediate can be trapped in situ by a dipolarophile to yield five-membered heterocyclic rings like isoxazolidines. rsc.org Azomethine ylides, which are another class of 1,3-dipoles, can also be generated from related systems and undergo cycloaddition with carbonyl compounds to form oxazolidine (B1195125) derivatives. mdpi.com

Conversion to Other Nitrogen-Containing Compounds

The oxime group is a key functional handle for the synthesis of various other nitrogen-containing molecules, including nitriles, amines, amino alcohols, and heterocyclic systems.

Synthesis of Nitriles

One of the fundamental reactions of ketoximes is the Beckmann rearrangement, which can lead to amides or nitriles. masterorganicchemistry.comwikipedia.org For this compound, a ketoxime, the rearrangement would typically yield an N-substituted amide. However, under specific dehydrating conditions, aldoximes and some ketoximes can be converted directly to nitriles. organic-chemistry.orgsciencemadness.org The conversion of this compound to 2-cyanonaphthalene (also known as 2-naphthonitrile) can be achieved through dehydration of the oxime. prepchem.com This transformation is often accomplished using reagents like acetic anhydride, thionyl chloride, or via catalysis with agents such as cyanuric chloride. wikipedia.orgsciencemadness.orgprepchem.com

Table 1: Synthesis of 2-Cyanonaphthalene from this compound

ReactantReagent/CatalystProductReaction Type
This compoundAcetic Anhydride / Acid Catalyst2-CyanonaphthaleneDehydration/Rearrangement prepchem.com
This compoundCyanuric Chloride / ZnCl₂2-CyanonaphthaleneDehydration sciencemadness.org
Formation of Amines and Amino Alcohols

The reduction of oximes is a standard method for the synthesis of primary amines. This compound can be reduced to the corresponding 1-(naphthalen-2-yl)ethanamine. This reduction can be carried out using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing oximes to amines. mdma.ch Catalytic hydrogenation, using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere, is another effective method. organic-chemistry.orgutc.edu

Chiral vicinal amino alcohols are crucial building blocks in medicinal chemistry and natural product synthesis. nih.govrsc.org Synthesizing these from ketones can be achieved through several modern catalytic methods. For instance, a copper-catalyzed reductive coupling can facilitate the enantioselective addition of N-substituted allyl groups to ketones, leading to chiral 1,2-amino alcohols. nih.gov Another approach involves the photoredox-catalyzed addition of α-aminoalkyl radicals to ketones to produce chiral 1,2-amino tertiary alcohols. organic-chemistry.org While not demonstrated specifically for 1-(naphthalen-2-yl)ethanone, these methods represent potential pathways to synthesize the corresponding amino alcohols from the parent ketone, 1-(naphthalen-2-yl)ethanone.

Table 2: Synthesis of Amines and Potential Amino Alcohols

Starting MaterialReagent/CatalystProductReference
This compoundLithium Aluminum Hydride (LiAlH₄)1-(Naphthalen-2-yl)ethanamine mdma.ch
This compoundRaney Nickel / H₂1-(Naphthalen-2-yl)ethanamine utc.edu
1-(Naphthalen-2-yl)ethanoneCu-catalyst / N-substituted allyl sourceChiral 1,2-amino alcohol derivative nih.gov
Access to Azaheterocycles

Oxime derivatives are versatile precursors for synthesizing azaheterocycles. arkat-usa.org Palladium-catalyzed reactions of olefinic oxime derivatives can yield nitrogen-containing heterocycles like pyrroles and pyridines through intramolecular amination. Another powerful strategy involves the one-electron reduction of oxime derivatives, which generates iminyl radical equivalents. These intermediates can undergo intramolecular C-N bond formation to produce heterocycles such as quinolines and carbolines. arkat-usa.org

The Beckmann rearrangement of cyclic ketoximes is a classic method for producing lactams, which are cyclic amides. wikipedia.org For example, cyclohexanone (B45756) oxime rearranges to form ε-caprolactam, the monomer for Nylon 6. wikipedia.org While this compound is acyclic, related intramolecular reactions can be designed. For example, if the naphthalene ring itself contains a suitably positioned nucleophilic group, intramolecular cyclization following activation of the oxime could lead to fused heterocyclic systems. Oxidative cyclization of related oximes, such as 1-(2-hydroxynaphthalen-1-yl)ethan-1-one oxime, is known to produce naphtho[1,2-d]isoxazole derivatives. mdpi.com

Reactions Involving the Naphthalenyl Moiety

The naphthalene ring system of this compound is not merely a passive scaffold but can actively participate in various chemical transformations.

Functionalization and Derivatization Strategies of the Naphthalene Ring

The naphthalene ring can be functionalized to introduce a wide range of substituents, thereby modifying the properties of the molecule. For example, derivatives such as 1-(6-octadecyl-naphthalen-2-yl)-ethanone oxime have been synthesized, indicating that alkyl chains can be introduced onto the ring system. crescentchemical.comsigmaaldrich.com Similarly, the synthesis of 1-(2-hydroxynaphthalen-1-yl)propan-1-one oxime demonstrates that hydroxyl groups can be present on the naphthalene ring, which can then direct further reactions like oxidative cyclizations. mdpi.com

A significant strategy for functionalizing the naphthalene core is through dearomative cycloaddition reactions, as mentioned previously. Visible-light-mediated [4+2] cycloaddition reactions convert the flat aromatic naphthalene ring into a three-dimensional bicyclic structure. chemrxiv.org This transformation is compatible with various functional groups on the naphthalene ring, including acyl groups, and allows for the late-stage modification of complex molecules. chemrxiv.org The resulting bicyclo[2.2.2]octa-2,5-diene products can undergo further post-synthetic diversification, adding to the synthetic utility of this approach. chemrxiv.org

Dearomatization Reactions of Naphthalene Derivatives

The dearomatization of aromatic compounds is a potent strategy in organic synthesis, enabling the transformation of flat, two-dimensional aromatic systems into complex, three-dimensional molecules. acs.orgnih.gov This process is particularly valuable as it provides access to alicyclic frameworks that are prevalent in many biologically active compounds. nih.gov While arenes are generally stable due to their aromaticity, various methods have been developed to overcome this stability and achieve dearomatization. acs.orgnih.gov This section will focus on the dearomatization reactions of naphthalene derivatives, a class of compounds that has been the subject of significant research in this area. rsc.orgnih.gov

The dearomatization of naphthalene derivatives can be achieved through several strategies, including oxidative dearomatization, transition-metal-catalyzed reactions, and photochemical methods. acs.orgnih.govresearchgate.net These reactions often lead to the formation of valuable polycyclic compounds with high levels of stereocontrol. nih.govrsc.orgnih.gov

One notable approach is the catalytic asymmetric dearomatization (CADA), which has emerged as a powerful tool for constructing enantioenriched cyclic systems from simple aromatic precursors. rsc.orgrsc.org Although significant progress has been made with electronically activated aromatic compounds like phenols and indoles, the dearomatization of less activated arenes such as naphthalene presents a greater challenge due to their higher resonance stabilization energy. rsc.orgrsc.org

Recent advancements have demonstrated the feasibility of dearomatizing naphthalene derivatives through various catalytic systems. These include palladium-catalyzed intramolecular dearomative Heck-type reactions and rhodium-catalyzed asymmetric dearomative cyclopropanation. rsc.orgrsc.org Furthermore, photoredox catalysis has enabled the intermolecular hydroalkylative dearomatization of naphthalenes. researchgate.netnih.gov These methods have expanded the synthetic chemist's toolbox for accessing complex molecular architectures from readily available naphthalene feedstocks. rsc.orgnih.gov

Research Findings in Dearomatization of Naphthalene Derivatives

Several studies have explored the dearomatization of various naphthalene derivatives, showcasing different catalytic systems and reaction outcomes. Below is a summary of key findings from the literature.

Naphthalene Derivative TypeReaction TypeCatalyst/ReagentProduct TypeKey FindingsReference(s)
General Naphthalenessyn-DihydroxylationBiomimetic Iron Catalyst / H₂O₂Tetrahydroxylated productsMimics the activity of naphthalene dioxygenase to introduce Csp³-O bonds. acs.org
Naphthalene-tethered anilinesAsymmetric Intramolecular DearomatizationPd(OAc)₂ / Chiral LigandBenzocarbazole derivativesFirst asymmetric transition-metal-catalyzed dearomatization to form an all-carbon quaternary stereocenter. nih.gov
Naphthalene-tethered diazoestersAsymmetric Dearomative CyclopropanationChiral Dirhodium Catalyst (Rh₂[S-TBPTTL]₄)Benzonorcaradiene-containing tetracyclesConstructs three stereogenic centers, including two all-carbon quaternary centers, with high enantioselectivity. rsc.orgnih.gov
General NaphthalenesIntermolecular 1,2-HydroalkylationOrganic Photocatalyst / α-Amino AcidsMulti-substituted 1,2-dihydronaphthalenesA visible-light-induced, redox-neutral method that can lead to formal [3+2] cycloadditions. researchgate.netnih.gov
N-(Aryl)-1-naphthamides1,4-DifunctionalizationPalladium Catalyst / NucleophilesSpirooxindolesA highly diastereoselective intramolecular dearomative Heck-type insertion followed by nucleophilic capture. rsc.org
VinylnaphthalenesAza-electrophilic DearomatizationSilver Catalyst / AzodicarboxylatesChiral PolyheterocyclesA formal [4+2] cycloaddition that proceeds via an aziridinium (B1262131) intermediate. researchgate.net

These studies highlight the diverse strategies available for the dearomatization of naphthalene derivatives. For instance, biomimetic iron catalysts can achieve oxidative dearomatization through syn-dihydroxylation, transforming the planar naphthalene ring into a three-dimensional structure with multiple oxygenated centers. acs.org

In the realm of asymmetric catalysis, palladium-based systems have been successfully employed for the intramolecular dearomatization of naphthalene derivatives, leading to the formation of complex heterocyclic structures with high enantioselectivity. nih.gov Similarly, chiral dirhodium catalysts have proven effective in promoting the asymmetric cyclopropanation of naphthalenes, yielding polycyclic products with multiple stereocenters. rsc.orgnih.gov

Photoredox catalysis offers a mild and operationally simple alternative for the dearomatization of naphthalenes. researchgate.netnih.gov By using visible light and an organic photocatalyst, intermolecular hydroalkylation can be achieved, and by tuning the substituents, the reaction can be directed towards formal [3+2] cycloadditions. researchgate.net

Palladium catalysis has also been utilized in the 1,4-difunctionalization of naphthalenes, where an intramolecular Heck-type insertion is followed by the trapping of the resulting π-allylpalladium intermediate with various nucleophiles. rsc.org This approach provides a diastereoselective route to functionalized spirooxindoles. rsc.org More recently, a silver-mediated enantioselective aza-electrophilic dearomatization of vinylnaphthalenes has been developed, affording chiral polyheterocycles through a formal [4+2] cycloaddition. researchgate.net

Collectively, these findings demonstrate the significant progress and expanding scope of dearomatization reactions of naphthalene derivatives, providing powerful synthetic routes to complex and valuable molecules.

Theoretical and Computational Investigations of 1 Naphthalen 2 Yl Ethanone Oxime

Quantum Chemical Calculations (e.g., DFT, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecules like 1-(naphthalen-2-yl)ethanone oxime. These methods offer a balance between computational cost and accuracy, enabling detailed analysis of the electronic structure and behavior of the molecule.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) Analysis

The electronic properties of this compound are central to understanding its reactivity. Computational studies on closely related compounds, such as 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone O-butyl oxime, have been performed using DFT with the B3LYP/6-311G(d,p) basis set, providing a framework for understanding the electronic landscape of the target molecule. researchgate.net

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic transitions and reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For a related naphthalene (B1677914) sulfonohydrazide Schiff base, the HOMO-LUMO gap was calculated to be around 14.32 kJ/mol, indicating a potential for charge transfer within the molecule.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In a study of a similar naphthalene derivative, the MEP analysis revealed that the negative potential is concentrated around the electronegative atoms, indicating likely sites for electrophilic attack, while positive potential regions are susceptible to nucleophilic attack. researchgate.net

ParameterDescriptionRelevance to this compound
HOMO-LUMO Gap Energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates chemical reactivity and electronic transition energies. A smaller gap suggests higher reactivity.
MEP Visualizes the electrostatic potential on the molecule's surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of reaction.
NBO Analyzes the localized bonds and lone pairs.Quantifies intramolecular charge transfer and hyperconjugative interactions that contribute to molecular stability.

Conformational Analysis and Stability of Isomers

This compound can exist as E and Z stereoisomers due to the C=N double bond. Computational methods are crucial for determining the relative stabilities of these isomers and the energy barriers for their interconversion.

Studies on similar oxime-containing compounds have shown that the E-isomer is often thermodynamically more stable than the Z-isomer. mdpi.com For instance, in a study of 11H-indeno[1,2-b]quinoxalin-11-one oxime, the E-isomer was found to be more stable, a fact attributed to favorable intermolecular hydrogen bonding in the solid state. mdpi.com In solution, the relative stability can be influenced by the solvent.

For a naphthalene-derived Schiff base, DFT calculations showed the E-isomer to be slightly more stable than the Z-isomer, with an energy difference of 14.32 kJ/mol. The transition state energy for isomerization was calculated to be 62.52 kJ/mol, suggesting that isomerization is possible under certain conditions.

IsomerRelative StabilityFactors Influencing Stability
E Often more stableIntermolecular interactions, steric effects, solvent effects.
Z Often less stablePotential for intramolecular hydrogen bonding, steric hindrance.

Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in elucidating the mechanisms of reactions involving this compound, such as its formation and subsequent rearrangements like the Beckmann rearrangement.

The Beckmann rearrangement, a classic reaction of oximes, involves the migration of a group anti to the oxime's hydroxyl group to form an N-substituted amide. DFT calculations can be used to model the transition state of this rearrangement, providing insights into the migratory aptitude of the naphthyl versus the methyl group and the stereospecificity of the reaction. sci-hub.se The transition state is characterized by a three-membered ring involving the migrating group, the carbon, and the nitrogen atom.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can accurately predict spectroscopic parameters, such as NMR chemical shifts, which is invaluable for structure elucidation and interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors.

For complex organic molecules like oximes, a screening of different DFT functionals and basis sets is often necessary to achieve high accuracy in predicting ¹H and ¹³C NMR chemical shifts. uv.mx A study on dipterocarpol (B1150813) oxime demonstrated that this computational approach could strongly support the assignment of proton and carbon signals, including those of diastereotopic groups. uv.mx An experimental ¹H NMR spectrum of this compound is available and can be used for comparison with theoretically predicted values.

Molecular Dynamics Simulations

For example, MD simulations have been used to study the location, orientation, and dynamics of naphthalene derivatives within lipid membranes. researchgate.net Such studies could reveal how this compound might orient itself in a biological context, which could be relevant for understanding its potential biological activities.

Quantitative Structure-Activity Relationship (QSAR) Studies (if relevant to non-biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its activity. While often used for predicting biological activity, QSAR can also be applied to non-biological properties such as toxicity or environmental fate.

QSAR studies on naphthalene derivatives have been conducted to predict their antimicrobial activity, revealing the importance of parameters like the partition coefficient (log P) and the energy of the HOMO. nih.gov Similarly, QSAR models have been developed for the cytotoxicity of oxime derivatives. nih.gov Although no specific QSAR studies on the non-biological activities of this compound have been reported, these examples demonstrate the potential of QSAR to predict the properties of this compound based on its structural features.

Non Biological Applications and Advanced Materials Chemistry of Naphthalenyl Oxime Derivatives

Role in Crystal Engineering and Supramolecular Chemistry

The oxime functional group is a cornerstone in the field of supramolecular chemistry and crystal engineering, serving as a reliable hydrogen-bonding motif. rsc.org When appended to a naphthalene (B1677914) core, it directs the self-assembly of molecules into predictable, ordered, solid-state architectures. The specific arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions.

The controlled, supramolecular assembly of naphthalenyl oxime derivatives is leveraged to create advanced functional materials. nsf.gov The properties of these materials are a direct consequence of the intermolecular interactions established in the solid state. By chemically modifying the basic naphthalenyl oxime structure, chemists can fine-tune these interactions and, by extension, the material's characteristics.

The unique properties imparted by the oxime's N–O bond are particularly useful in materials applications. nsf.gov The combination of hydrogen bonding, π-π stacking from the naphthalene units, and other weak interactions like C-H···O bonds allows for the construction of robust, multi-dimensional networks. iucr.org These ordered structures can be designed to exhibit specific electronic, optical, or mechanical properties, paving the way for their use in fields ranging from electronics to photonics. The modular nature of these compounds—allowing for different substitutions on the naphthalene ring or the oxime group—provides a platform for generating libraries of materials with systematically varied functions. rsc.orgnsf.gov

Applications in Chemical Sensing and Molecular Recognition

The dual-functionality of naphthalenyl oxime derivatives makes them excellent candidates for chemical sensors. rsc.org These molecules integrate a signal-generating unit (the naphthalene group, which is often fluorescent) and a binding site (the oxime group) into a single, compact structure. The oxime's nitrogen and oxygen atoms can coordinate with various ions, while the naphthalene moiety acts as a reporter. rsc.orgrsc.org

Upon binding an analyte, such as a metal cation or a specific anion, the electronic environment of the entire molecule is altered. This change often results in a detectable shift in its absorption or fluorescence spectrum, forming the basis for a colorimetric or fluorogenic sensor. rsc.org For instance, a naphthyl-based hydrazone derivative demonstrated selective 'turn-on' fluorescence sensing for cyanide anions with a very low detection limit. rsc.org This principle of molecular recognition, where a host molecule is designed to bind a specific guest, is central to developing highly selective and sensitive analytical tools for detecting environmentally or industrially relevant species. rsc.orgyoutube.com

Sensor ComponentFunctionInteraction Mechanism
Naphthalene Unit Fluorophore / ChromophoreProvides a detectable optical signal (fluorescence or color).
Oxime Group Binding / Recognition SiteCoordinates with target analytes (ions, molecules) via hydrogen bonding or Lewis acid-base interactions.

Integration into Dynamic Covalent Materials and Responsive Systems

The formation of an oxime from a carbonyl compound and a hydroxylamine (B1172632) is a reversible reaction, particularly under acidic conditions. nih.gov This reversibility makes the oxime linkage a prime example of a dynamic covalent bond (DCB). nih.govnih.gov Naphthalenyl oxime derivatives can be incorporated into polymers and gels as dynamic linkers, creating materials that are adaptable and responsive to their environment. nsf.govrsc.org

Dynamic covalent polymers, or "dynamers," linked by oxime bonds can exhibit fascinating properties like self-healing, malleability, and stimulus-responsiveness. nih.govrsc.org For example, the dynamic nature of the oxime bond can be "switched on" in acidic conditions to allow for the self-assembly and error-correction of complex structures like macrocycles. nih.gov In neutral conditions, the bond becomes kinetically stable, effectively "locking" the desired structure in place. nih.govscholarsportal.info This pH-dependent behavior allows for the creation of smart materials that can adapt their structure and properties in response to a specific chemical trigger. nih.gov Such responsive systems are being explored for applications in drug delivery, adaptive coatings, and recyclable materials. rsc.orgnih.gov

Utility as Versatile Intermediates in General Organic Synthesis

Oximes are highly valuable and versatile intermediates in organic chemistry, and 1-(naphthalen-2-yl)ethanone oxime is no exception. iucr.orgnsf.gov They are readily synthesized via the condensation of the corresponding ketone (1-(naphthalen-2-yl)ethanone) with hydroxylamine. nih.govorgsyn.org Once formed, the oxime functionality can be transformed into a wide array of other chemical groups.

Key transformations of the oxime group include:

Reduction: Oximes can be reduced to form primary amines, providing a route to synthetically important naphthalenyl-ethylamine derivatives.

Beckmann Rearrangement: Under acidic conditions, ketoximes undergo the Beckmann rearrangement to yield amides. This reaction is a cornerstone of industrial chemistry and provides access to N-substituted acetamides bearing a naphthalenyl group. mdpi.com

Conversion to Nitriles: Dehydration of aldoximes (or rearrangement of ketoximes under specific conditions) can yield nitriles.

O-Alkylation/Acylation: The hydroxyl group of the oxime can be easily alkylated or acylated to produce oxime ethers and esters, which have their own unique reactivity and applications. nih.govnih.gov

This synthetic flexibility makes naphthalenyl oxime derivatives important building blocks for constructing more complex molecules, including pharmaceuticals, agrochemicals, and functional dyes. nih.govontosight.ai

Starting MaterialReactionProduct Type
This compoundReduction (e.g., with H₂, cat.)Primary Amine
This compoundBeckmann Rearrangement (acid catalyst)Amide
This compoundReaction with Alkyl HalideOxime Ether

Applications in Catalysis and Ligand Design

The oxime group possesses both a nitrogen and an oxygen atom with available lone pairs of electrons, making it an excellent bidentate ligand for coordinating with metal ions. rsc.org Naphthalenyl oxime derivatives can thus be used to design ligands for transition metal catalysis. The rigid naphthalene backbone provides steric bulk and a well-defined geometry, which can influence the selectivity and activity of the resulting metal complex. nih.gov

By coordinating to a metal center, these ligands can modulate its electronic properties and create a specific chiral environment, which is crucial for asymmetric catalysis. The reactivity of oximes towards transition metals makes them ideal precursors for creating novel catalysts. nsf.gov The ability to easily synthesize a variety of substituted naphthalenyl oximes allows for the systematic tuning of ligand properties to optimize the performance of a catalyst for a specific chemical transformation. rsc.orgnih.gov

Future Research Directions and Perspectives for 1 Naphthalen 2 Yl Ethanone Oxime

Innovations in Sustainable and Scalable Synthesis

The traditional synthesis of oximes often involves the reaction of a ketone, such as 1-(naphthalen-2-yl)ethanone, with hydroxylamine (B1172632) hydrochloride in the presence of a base. nih.govresearchgate.netarpgweb.com While effective on a laboratory scale, future research will likely prioritize the development of more sustainable and scalable methods. This includes exploring greener reaction conditions, such as the use of water as a solvent, and minimizing the use of hazardous reagents. Furthermore, catalytic approaches that can enhance reaction efficiency and reduce waste generation are of significant interest. The development of continuous flow processes for the synthesis of 1-(naphthalen-2-yl)ethanone oxime could also offer significant advantages in terms of scalability, safety, and process control.

ParameterTraditional MethodFuture Direction
Solvent Ethanol (B145695), Pyridine arpgweb.comWater, Green Solvents
Catalyst Stoichiometric Base arpgweb.comBiocatalysts, Heterogeneous Catalysts
Process Batch ProcessingContinuous Flow Synthesis
Waste Salt byproductsMinimized Waste, Atom Economy

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The oxime functional group in this compound is a versatile platform for a wide range of chemical transformations. While reactions like O-alkylation to form oxime ethers are known, nih.govresearchgate.net there is considerable scope for discovering novel reactivity. Future research could focus on transition-metal-catalyzed cross-coupling reactions involving the C=N bond, enabling the introduction of diverse functional groups. Additionally, exploring photochemical and electrochemical transformations of the oxime could lead to unprecedented reaction pathways and the synthesis of novel naphthalenyl-containing compounds. The investigation of rearrangement reactions, beyond the classical Beckmann rearrangement, could also yield valuable synthetic intermediates.

Design and Development of Advanced Materials Based on the Oxime Naphthalenyl Scaffold

The rigid and planar naphthalene (B1677914) moiety, combined with the reactive oxime group, makes this compound an attractive building block for advanced materials. nih.gov Future research is expected to focus on the incorporation of this scaffold into polymers and covalent organic frameworks (COFs). researchgate.net Such materials could exhibit interesting photophysical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. The ability of the oxime group to coordinate with metal ions also opens up possibilities for the design of novel metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. Furthermore, derivatives of this compound have been investigated as photoinitiators for free radical photopolymerization, paving the way for new material design. mdpi.com

Interdisciplinary Research Avenues in Chemical Science

The unique structural features of this compound and its derivatives position them at the interface of several scientific disciplines. In medicinal chemistry, derivatives have been explored for their potential biological activities. nih.govresearchgate.net Future work could involve the synthesis and screening of a broader range of derivatives against various therapeutic targets. The intersection of materials science and biology could see the development of biocompatible and biodegradable scaffolds based on this oxime for tissue engineering applications. nih.govnih.gov Moreover, the photophysical properties of these compounds could be harnessed in the field of chemical biology for the development of fluorescent probes and imaging agents. The continued exploration of this versatile molecule is likely to foster collaborations between synthetic chemists, materials scientists, and biologists, leading to innovative solutions for a wide range of scientific challenges.

Q & A

Q. What are the common synthetic routes for preparing 1-(naphthalen-2-yl)ethanone oxime, and how can reaction conditions be optimized?

this compound is typically synthesized via oximation of 1-(naphthalen-2-yl)ethanone using hydroxylamine hydrochloride under reflux in ethanol or methanol. Key parameters include pH control (neutral to slightly acidic), temperature (60–80°C), and reaction time (4–6 hours). Purification often involves recrystallization from ethanol or column chromatography . For derivatives like oxime esters, sodium salt intermediates of the oxime are reacted with acyl chlorides in dry tetrahydrofuran (THF) under nitrogen, yielding products with ~60–75% efficiency after recrystallization .

Q. How is the structural configuration (E/Z isomerism) of oxime derivatives determined experimentally?

The E/Z configuration of oxime ethers is confirmed via 1H-NMR^1 \text{H-NMR}. For example, in 1-(2-naphthyl)-2-(pyrazol-1-yl)ethanone oxime O-isobutyl ether, the Z isomer is identified by the deshielding effect of the oxime oxygen on adjacent methylene protons (–CH2_2–), observed as a singlet at ~5.55 ppm. X-ray crystallography further validates the spatial arrangement, showing intramolecular hydrogen bonding and planar geometry .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

  • FT-IR : Confirms oxime group presence via N–O and C=N stretches at 950–980 cm1^{-1} and 1640–1660 cm1^{-1}, respectively .
  • 1H-NMR^1 \text{H-NMR}/13C-NMR^{13} \text{C-NMR} : Assigns aromatic protons (δ 7.4–8.2 ppm for naphthyl) and oxime methyl groups (δ 2.1–2.3 ppm) .
  • UV-vis : Identifies π→π* transitions in the naphthyl moiety (λmax_{\text{max}} ~270–290 nm) .

Q. How does this compound interact with transition metals, and what are the structural implications?

The oxime acts as a bidentate ligand, coordinating via the oxime nitrogen and adjacent heteroatoms (e.g., pyridine in derivatives). This forms five- or six-membered chelate rings with metals like Cu(II) or Mn(III), leading to distorted octahedral geometries. Such complexes are characterized by X-ray diffraction and cyclic voltammetry, revealing redox-active behavior relevant to catalysis .

Advanced Research Questions

Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives?

Derivatives like 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime O-butyl ether (MIC 256 µg/mL against Candida krusei) disrupt fungal cell membranes via lipophilic interactions, as shown by QSAR modeling. Activity decreases with longer alkyl chains (e.g., isobutyl vs. butyl), suggesting steric hindrance limits target binding . Contrastingly, pyrazole-containing analogs exhibit lower potency than triazoles, highlighting heterocycle-specific interactions .

Q. How can contradictions in structure-activity relationships (SARs) be resolved for oxime-based anticancer agents?

Studies on cytotoxicity in neuroblastoma cells reveal that electron-withdrawing substituents (e.g., nitro groups) enhance apoptosis induction, while bulky groups reduce cellular uptake. Discrepancies arise when comparing in vitro vs. in vivo models due to metabolic stability differences. Meta-analysis of physicochemical descriptors (e.g., logP, polar surface area) using tools like QikProp can reconcile these contradictions .

Q. What catalytic applications exist for metal complexes of this compound?

Cu(II) complexes demonstrate electrocatalytic water oxidation in neutral phosphate buffer, achieving turnover frequencies >103^3 s1^{-1} at 1.2 V vs. NHE. The oxime ligand facilitates proton-coupled electron transfer (PCET), as evidenced by pH-dependent cyclic voltammetry . Mn(III) complexes show potential in oxidation reactions, with catalytic efficiency tied to ligand distortion and redox potential .

Q. How do experimental and computational methods align in predicting the biological activity of oxime derivatives?

Docking studies (e.g., AutoDock Vina) correlate triazole-oxime derivatives’ binding affinity to β-adrenoceptors with their vasodilatory effects. Discrepancies between predicted and observed IC50_{50} values (e.g., 2.3 µM vs. 5.1 µM) highlight limitations in solvation modeling. Hybrid QM/MM simulations improve accuracy by accounting for ligand flexibility .

Q. What strategies mitigate stability challenges in oxime-based drug candidates?

Oxime esters are prone to hydrolysis under acidic conditions. Stabilization strategies include:

  • Microencapsulation : Using PLGA nanoparticles to control release kinetics.
  • Prodrug design : Converting oximes to more stable ketal derivatives.
  • pH modulation : Buffering formulations to maintain neutrality .

Methodological Considerations

Q. How should researchers design experiments to analyze contradictory bioactivity data?

  • Control variables : Standardize assays (e.g., MTS for cytotoxicity) across cell lines and passage numbers .
  • Statistical validation : Apply multivariate analysis (e.g., PCA) to isolate substituent effects from noise .
  • Cross-validation : Compare results with structurally analogous compounds (e.g., pyridine vs. triazole derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.